3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid
Description
Introduction to 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic Acid
Structural Classification and Nomenclature
The compound belongs to the cyclopenta[b]pyridine family, a class of bicyclic heterocycles featuring a five-membered cyclopentane ring fused to a pyridine ring. The "b" notation in the nomenclature indicates the pyridine nitrogen’s position relative to the fusion site. The propanoic acid moiety (-CH₂CH₂COOH) is attached to the 7-position of the dihydrocyclopenta[b]pyridine system, as illustrated by its IUPAC name: This compound .
Key Structural Features:
- Bicyclic Core : The cyclopenta[b]pyridine system consists of a pyridine ring (six-membered, aromatic) fused to a cyclopentane ring (five-membered, non-aromatic).
- Substituent : A three-carbon propanoic acid chain extends from the cyclopentane ring, introducing carboxylic acid functionality.
- Stereochemistry : The fused ring system imposes spatial constraints, potentially influencing reactivity and intermolecular interactions.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| CAS Registry Number | 1534027-23-0 |
The systematic naming follows IUPAC guidelines by prioritizing the pyridine ring as the parent structure and numbering the fused system to assign the propanoic acid substituent’s position. Alternative naming conventions, such as "3-{5H,6H,7H-cyclopenta[b]pyridin-7-yl}propanoic acid," are also documented.
Historical Context in Heterocyclic Chemistry Research
Cyclopenta[b]pyridine derivatives have been studied since the mid-20th century, with early work focusing on their synthesis and aromaticity. The parent compound, cyclopenta[b]pyridine (CAS 533-37-9), was first characterized in the 1950s as part of efforts to expand the library of fused heterocycles. Its derivatives gained prominence in the 1980s with the discovery of their utility in medicinal chemistry, particularly as intermediates for antibiotics like cephalosporins.
Milestones in Research:
- 1950s–1970s : Initial syntheses of cyclopenta[b]pyridine scaffolds via condensation reactions highlighted their unique electronic properties.
- 1980s–1990s : Functionalized derivatives, including carboxylic acid analogs, were explored for antibacterial applications.
- 2000s–Present : Advances in catalytic C–H activation enabled efficient modifications of the cyclopenta[b]pyridine core, facilitating the synthesis of compounds like this compound for targeted drug design.
The compound’s propanoic acid group enhances its versatility in synthetic chemistry, enabling conjugation reactions and salt formation. Recent studies emphasize its role in developing kinase inhibitors and prostaglandin analogs, underscoring its enduring relevance in heterocyclic research.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c13-10(14)6-5-9-4-3-8-2-1-7-12-11(8)9/h1-2,7,9H,3-6H2,(H,13,14) |
InChI Key |
BRHOJRYWSGPPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCC(=O)O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents such as benzyl chloride in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
The compound 3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Chemical Overview
This compound is a derivative of cyclopenta[b]pyridine, a bicyclic structure that has shown promise in drug development due to its unique pharmacological properties. The compound is characterized by its ability to interact with specific biological targets, making it a candidate for therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
Pharmacological Studies
Research indicates that compounds derived from cyclopenta[b]pyridine exhibit significant activity as kinase inhibitors. Specifically, studies have identified their potential as inhibitors of the Pim kinase family, which is involved in various cellular processes including cell survival and proliferation. The inhibition of these kinases can contribute to cancer therapy by inducing apoptosis in malignant cells .
Neuropharmacology
The unique structure of this compound suggests potential applications in neuropharmacology. Preliminary studies have indicated that derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
There is growing evidence supporting the anti-inflammatory properties of cyclopenta[b]pyridine derivatives. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune disorders .
Analytical Chemistry
The compound has also been utilized in analytical chemistry as a reference standard for the development of new analytical methods, particularly in mass spectrometry and chromatography. Its distinct molecular characteristics allow for precise identification and quantification in complex biological matrices .
Case Study 1: Pim Kinase Inhibition
A study investigating the effects of various cyclopenta[b]pyridine derivatives on Pim kinase activity demonstrated that certain modifications to the core structure enhance inhibitory potency. The study highlighted that this compound showed promising results with IC50 values significantly lower than those of previously known inhibitors .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, researchers administered this compound to assess its neuroprotective effects against oxidative stress. Results indicated a marked reduction in neuronal cell death compared to control groups, suggesting potential for further development as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Key Compounds :
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2)
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)
Structural Differences :
- Core Structure : The phenyl ring replaces the cyclopenta[b]pyridine system.
- Substituents : Chlorine atoms and hydroxyl groups enhance polarity and hydrogen-bonding capacity.
Bioactivity :
Comparison :
3-(Methylthio)Propanoic Acid Esters
Key Compounds :
- 3-(Methylthio)propanoic acid methyl ester
- 3-(Methylthio)propanoic acid ethyl ester
Structural Differences :
- Functional Groups : Methylthio (-SCH₃) substituents replace the cyclopenta[b]pyridine system.
- Esters vs. Acid: These compounds are esterified, reducing acidity (pKa of esters ~neutral vs. ~5 for propanoic acids).
Comparison :
- The target compound’s carboxylic acid group may enable hydrogen bonding absent in esters, altering biological target interactions.
Cyclopenta[c]Pyridine Derivatives with Bisphosphonate Groups
Key Compound :
- [6,7-Dihydro-5H-Cyclopenta[c]pyridin-7-yl(hydroxy)methylene]bis(phosphonic acid) (NE-10501)
Structural Differences :
- Substituents: Bisphosphonate groups replace the propanoic acid chain.
- Core Variation : Cyclopenta[c]pyridine (vs. [b] isomer) alters ring fusion geometry.
Bioactivity :
Comparison :
- Cyclopenta[b] vs. [c] ring fusion could influence binding pocket compatibility in biological targets.
Other Cyclopenta[b]Pyridine Derivatives
Examples :
- Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate
- N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propanamide
Structural Differences :
- Functional Groups: Nitro, ester, or amide substituents replace the propanoic acid chain.
Properties :
Comparison :
- Nitro groups may confer electrophilic reactivity, increasing toxicity risks compared to the carboxylic acid derivative.
- Amide derivatives could enhance metabolic stability relative to the acid form.
Biological Activity
3-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoic acid is a heterocyclic compound with a fused cyclopentane and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has shown that certain analogs can inhibit the growth of breast, colon, and lung cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis |
| Colon Cancer | 15.0 | Inhibition of cell cycle progression |
| Lung Cancer | 10.0 | Modulation of PI3K/Akt pathway |
Neuroprotective Effects
In neuropharmacological studies, compounds related to this compound have shown promise in protecting neuronal cells from oxidative stress-induced damage. These compounds may interact with neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptors associated with pain and inflammation.
- Signal Transduction Interference : The compound may interfere with signaling pathways critical for cancer cell survival.
Case Study 1: Antiproliferative Activity
A study published in European Journal of Medicinal Chemistry evaluated a series of cyclopentapyridine derivatives for their antiproliferative effects on cancer cell lines. The study found that modifications at the propanoic acid moiety significantly influenced the activity, suggesting structure-activity relationships (SAR) that could guide future drug design .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neurotoxicity, researchers demonstrated that treatment with derivatives of this compound resulted in reduced neuronal cell death and improved survival rates. This effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
